1-methyl-1,4-dihydro-5H-tetrazol-5-one
Overview
Description
1-Methyl-1,4-dihydro-5H-tetrazol-5-one is a heterocyclic compound with the molecular formula C2H4N4O. It is known for its high chemical stability and is primarily used as a precursor in the synthesis of various energetic materials, such as explosives and propellants .
Preparation Methods
1-Methyl-1,4-dihydro-5H-tetrazol-5-one can be synthesized through several methods. One common laboratory method involves the reaction of benzylidenehydrazine with sodium nitrite in the presence of a solvent like dihydropyridine. The reaction is typically carried out at low temperatures to ensure the stability of the product . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
1-Methyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include potassium carbonate, acetonitrile, and various oxidizing or reducing agents.
Scientific Research Applications
1-Methyl-1,4-dihydro-5H-tetrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of explosives, propellants, and other energetic materials.
Mechanism of Action
The mechanism of action of 1-methyl-1,4-dihydro-5H-tetrazol-5-one involves its ability to undergo various chemical transformations. These transformations often involve the cleavage of the tetrazole ring, leading to the formation of reactive intermediates that can further react to form stable products . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Methyl-1,4-dihydro-5H-tetrazol-5-one is unique due to its high chemical stability and versatility in chemical reactions. Similar compounds include:
1-Ethyl-1,4-dihydro-5H-tetrazol-5-one: Similar structure but with an ethyl group instead of a methyl group.
1-Methyl-5H-tetrazole: Lacks the dihydro and oxo functionalities.
5-Mercapto-1-methyltetrazole: Contains a thiol group instead of an oxo group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound .
Properties
IUPAC Name |
4-methyl-1H-tetrazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKKGXXYBPBKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491642 | |
Record name | 1-Methyl-1,2-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61795-72-0 | |
Record name | 1-Methyl-1,2-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3,4-tetrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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